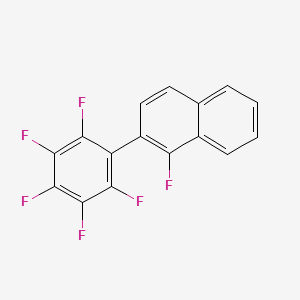

1-Fluoro-2-(perfluorophenyl)naphthalene

Description

Properties

CAS No. |

1261445-14-0 |

|---|---|

Molecular Formula |

C16H6F6 |

Molecular Weight |

312.21 g/mol |

IUPAC Name |

1-fluoro-2-(2,3,4,5,6-pentafluorophenyl)naphthalene |

InChI |

InChI=1S/C16H6F6/c17-11-8-4-2-1-3-7(8)5-6-9(11)10-12(18)14(20)16(22)15(21)13(10)19/h1-6H |

InChI Key |

JITACBJHZJLNRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C(=C(C(=C3F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Fluoro-2-(perfluorophenyl)naphthalene

General Strategy

The synthesis of this compound generally involves:

- Formation of a diazonium salt from the corresponding amino-naphthalene precursor.

- Reaction of the diazonium salt with fluorinating agents such as fluoroboric acid or boron trifluoride complexes.

- Thermal decomposition (cracking) of the diazonium fluoroborate or fluorophosphate salt to yield the fluoroaromatic product.

This diazonium salt route is favored because it allows selective replacement of the amino group with fluorine under controlled conditions, minimizing side reactions and improving yield and purity.

Detailed Preparation via Diazonium Salt Intermediates

Stepwise Process (Based on CN102557865A)

A patented method outlines the following steps for preparing 1-fluoronaphthalene, which can be adapted for this compound by using appropriate perfluorophenyl-substituted naphthylamine precursors:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Reaction of 1-naphthylamine with a diazo reagent under acidic conditions to form diazonium salt | Acid: hydrochloric acid, sulfuric acid, or hydrogen bromide; Temperature: -20 to 10 °C |

| 2 | Reaction of diazonium salt with fluoroboric acid (HBF4), hexafluorophosphoric acid (HPF6), or their salts to form diazonium fluoroborate or fluorophosphate salts | Molar ratio naphthylamine:fluoroboric acid = 1:1.0–2.0; Temperature: -20 to 10 °C |

| 3 | Replacement and dehydration of diazonium salt salts using alcohols followed by solvent exchange | Alcohols: methanol, ethanol, isopropanol; Solvents for replacement: toluene, benzene, chlorobenzene, etc. |

| 4 | Thermal cracking of diazonium fluoroborate or fluorophosphate salts to yield 1-fluoronaphthalene | Temperature range: 50–200 °C, preferably 80–140 °C; Slow heating to avoid decomposition hazards |

This method addresses the common issue of diazonium salt instability during drying by replacing and dehydrating with alcohol and organic solvents, improving product yield and safety. The final product purity reaches approximately 99.6–99.7%, with yields around 80%.

Reaction Conditions and Optimization

- The diazotization reaction is typically carried out at low temperatures (-15 to 0 °C) to stabilize the diazonium salt.

- The molar ratio of nitrite to naphthylamine is optimized around 1.1–1.3 equivalents to ensure complete diazotization.

- Fluoroboric acid or hexafluorophosphoric acid is added at low temperatures (-5 to 0 °C) to form the diazonium fluoroborate or fluorophosphate salts.

- The thermal decomposition step is carefully controlled, with gradual heating from 50 °C to 200 °C to release nitrogen and form the fluoroaromatic compound.

Representative Data from Patent CN102557865A

| Parameter | Value/Range | Notes |

|---|---|---|

| Diazonium salt formation temp. | -20 to 10 °C | Preferably -15 to 0 °C |

| Molar ratio naphthylamine:nitrite | 1:1.0–1.5 | Optimal 1:1.1–1.3 |

| Molar ratio naphthylamine:acid | 1:2.0–5.0 | Optimal 1:3.0–4.0 |

| Fluoroboric acid molar ratio | 1:1.0–2.0 | Optimal 1:1.4–1.7 |

| Thermal cracking temperature | 50–200 °C | Preferably 80–140 °C |

| Product purity (GC area norm.) | 99.6–99.7% | High purity achieved |

| Product yield | 79.7–80.5% | High yield under optimized conditions |

Alternative Method Using Boron Trifluoride Complexes (Based on US20070276168A1)

Another approach involves the in situ formation and decomposition of diazonium salts in the presence of boron trifluoride complexes:

- The aminoaromatic compound is diazotized using nitrosating agents (e.g., alkyl nitrites) in an organic solvent.

- Boron trifluoride complexes act as the fluorine source, introduced at low temperature for safety and handling convenience.

- The diazonium salt is decomposed thermally in the reaction medium without isolation, minimizing explosion risks.

- The reaction is typically carried out under inert atmosphere (nitrogen or argon) at atmospheric pressure.

- Temperatures for decomposition range from ambient to 150 °C, preferably 40–130 °C.

- The process can be continuous or batch, with reaction times from 15 minutes to 2 hours.

This method is advantageous for fluorinated aromatic compounds with unstable substituents and allows direct fluorination in solution without isolating intermediates.

Notes on Perfluorophenyl Substitution

While the above methods focus on 1-fluoronaphthalene, the introduction of a perfluorophenyl substituent at the 2-position of naphthalene requires starting from 2-(perfluorophenyl)amino-naphthalene or related precursors. The fluorination via diazonium salt formation and thermal decomposition proceeds analogously, but yields and reaction conditions may vary due to the electron-withdrawing effects of the perfluorophenyl group.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Diazonium salt with fluoroboric acid (CN102557865A) | 1-naphthylamine, nitrite, HBF4 or HPF6, alcohol, organic solvents | Low temp diazotization (-15 to 0 °C), thermal cracking 80–140 °C | High purity, industrially scalable, safer handling | ~80 | ~99.6–99.7 |

| Boron trifluoride complex method (US20070276168A1) | Aminoaromatic compound, alkyl nitrite, BF3 complex, organic solvent | Low temp addition, thermal decomposition 40–130 °C, inert atmosphere | No isolation of diazonium salt, continuous process possible | ~40 (reported example) | Not specified |

Research Findings and Analysis

- The diazonium salt approach is well-established and produces high yields and purities suitable for pharmaceutical intermediates.

- The use of fluoroboric acid or hexafluorophosphoric acid salts stabilizes the diazonium intermediates, facilitating safer and more efficient thermal decomposition.

- Controlled solvent replacement and dehydration steps are critical to prevent premature diazonium salt decomposition.

- Boron trifluoride complex methods allow for fluorination in solution without isolating intermediates, reducing explosion hazards but may have lower yields.

- The presence of perfluorophenyl substituents may affect reaction kinetics and require optimization of reaction parameters.

- Both methods require careful temperature control and inert atmospheres to maintain safety and product integrity.

Chemical Reactions Analysis

1-Fluoro-2-(perfluorophenyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and perfluorophenyl groups can be substituted under specific conditions, often involving strong nucleophiles or electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common and typically require specific catalysts and conditions.

Coupling Reactions: It can participate in coupling reactions, forming larger aromatic systems or complex organic molecules.

Common reagents used in these reactions include strong bases, acids, and specific catalysts designed to facilitate the desired transformations. The major products formed depend on the reaction type but often include various substituted naphthalene derivatives .

Scientific Research Applications

1-Fluoro-2-(perfluorophenyl)naphthalene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated aromatic compounds.

Biology and Medicine: While specific biological applications are less documented, fluorinated compounds are often explored for their potential in drug development due to their unique interactions with biological molecules.

Industry: The compound’s stability and unique properties make it useful in materials science, particularly in the development of advanced polymers and coatings

Mechanism of Action

The mechanism by which 1-Fluoro-2-(perfluorophenyl)naphthalene exerts its effects is primarily through its interactions with other molecules via its fluoro and perfluorophenyl groups. These interactions can influence the compound’s reactivity and stability, making it a valuable component in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The perfluorophenyl group in 1-Fluoro-2-(perfluorophenyl)naphthalene significantly enhances electron deficiency compared to non-fluorinated analogs like 1-methoxy-2-phenylnaphthalene. This property is critical in catalysis and charge-transfer materials .

Steric Considerations :

Toxicological and Environmental Considerations

While specific data on this compound are lacking, naphthalene derivatives generally exhibit toxicity profiles involving respiratory and hepatic effects. Perfluorinated groups may alter metabolic pathways, as seen in polycyclic aromatic hydrocarbons (PAHs), though further studies are needed .

Biological Activity

1-Fluoro-2-(perfluorophenyl)naphthalene is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

This compound features a naphthalene backbone substituted with a fluorine atom and a perfluorophenyl group. The presence of fluorine enhances its lipophilicity and stability, making it an intriguing candidate for biological studies.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. For instance, studies have shown that certain fluorinated naphthalene derivatives can inhibit bacterial growth more effectively than their non-fluorinated counterparts. This is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate cellular responses makes it a candidate for further exploration in cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study conducted on various fluorinated naphthalene derivatives, including this compound, demonstrated significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values were notably lower compared to non-fluorinated analogs, indicating enhanced potency.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 5 | E. coli |

| Non-fluorinated naphthalene | 20 | E. coli |

Study 2: Anticancer Mechanism

In a study exploring the anticancer effects of various naphthalene derivatives, this compound was shown to induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Caspase activation |

| MCF-7 (breast) | 12 | Caspase activation |

Fluorination Effects

The introduction of fluorine atoms into organic molecules often alters their biological activity significantly. In the case of this compound, studies have indicated that the fluorine substitution enhances lipophilicity, allowing better membrane penetration and potentially increasing bioavailability in biological systems .

Toxicity Assessments

While the biological activities are promising, toxicity assessments are crucial for evaluating the safety of using such compounds in therapeutic applications. Preliminary studies suggest that while some fluorinated compounds exhibit cytotoxicity at high concentrations, this compound showed relatively low toxicity in standard assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Fluoro-2-(perfluorophenyl)naphthalene, and how can reaction conditions be optimized?

- Methodology : Utilize Friedel-Crafts acylation or nucleophilic aromatic substitution, leveraging fluorinated precursors (e.g., perfluorophenylboronic acid). Optimize temperature (e.g., 80–120°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst loading (e.g., AlCl₃ or Pd-based catalysts). Monitor reaction progress via TLC or GC-MS. For complex routes, employ AI-driven retrosynthesis tools to predict feasible pathways .

- Characterization : Confirm regioselectivity using ¹⁹F NMR and X-ray crystallography to verify fluorine and perfluorophenyl group positioning .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Approach :

- NMR : ¹H NMR for aromatic proton environments, ¹⁹F NMR for fluorine coupling patterns (e.g., splitting due to neighboring perfluorophenyl groups).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 314.03).

- X-ray Crystallography : Resolve steric effects from the bulky perfluorophenyl group and assess π-stacking interactions .

Q. What in vitro/in vivo models are suitable for preliminary toxicity screening of this compound?

- Experimental Design :

- In Vitro : Use human hepatocyte (HepG2) or lung epithelial (A549) cell lines to assess cytotoxicity (IC₅₀) via MTT assays. Include positive controls (e.g., naphthalene derivatives with known toxicity) .

- In Vivo : Rodent models (rats/mice) exposed via inhalation or oral gavage, with endpoints including hepatic enzyme levels (ALT/AST) and histopathology of lung/liver tissues. Follow OECD Guideline 423 for acute toxicity .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects of the perfluorophenyl group on reactivity?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- MD Simulations : Study solvent interactions and self-assembly tendencies driven by anion-π interactions (e.g., with Cl⁻ or NO₃⁻) .

Q. What strategies resolve contradictions in reported toxicity data for fluorinated naphthalene derivatives?

- Systematic Review Framework :

Data Extraction : Tabulate dose-response relationships, species-specific effects, and exposure routes (Table C-2 in ).

Risk of Bias Assessment : Apply tools like Table C-7 ( ) to evaluate randomization and blinding in animal studies.

Confidence Rating : Use ATSDR’s criteria ( ) to weight high-quality studies (e.g., controlled exposure human data > retrospective cohort studies) .

Q. How can environmental fate studies be designed to assess the persistence of this compound?

- Key Parameters :

- Hydrolysis : Test stability at pH 4–9 (25–50°C) using LC-MS to track degradation products.

- Photolysis : Exclude to UV-Vis light (λ = 254–365 nm) in aqueous/organic media.

- Bioaccumulation : Measure log Kₒw (octanol-water partition coefficient) via shake-flask method; predict BCF using EPI Suite .

Q. What mechanistic insights explain the compound’s potential as a π-acceptor in anion binding?

- Experimental & Theoretical Approaches :

- Crystallography : Resolve anion-π adducts (e.g., with PF₆⁻) to quantify binding distances and angles.

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kₐ) in nonpolar solvents (e.g., chloroform).

- NBO Analysis : Quantify charge transfer from anion to electron-deficient perfluorophenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.